3-(2-Methoxyphenyl)propanenitrile

Beschreibung

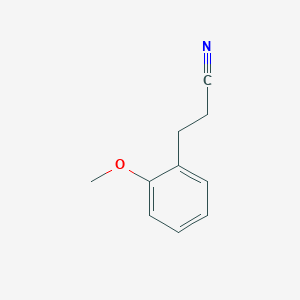

3-(2-Methoxyphenyl)propanenitrile is an organic compound with the molecular formula C10H11NO It consists of a propanenitrile group attached to a 2-methoxyphenyl ring

Eigenschaften

IUPAC Name |

3-(2-methoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDFFKLRIYOAFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Grignard Reagent-Mediated Synthesis

The Grignard reaction remains a cornerstone for constructing carbon-nitrogen bonds in nitrile synthesis. A patented method for 3-methoxypropiophenone, detailed in CN106518635A , demonstrates the utility of Grignard reagents in analogous nitrile systems . In this approach, m-methoxybromobenzene reacts with magnesium in tetrahydrofuran (THF) under anhydrous conditions to form a Grignard intermediate. Subsequent addition of propionitrile at 50–55°C yields 3-methoxypropiophenone after acid quenching and distillation .

Adapting this protocol for 3-(2-methoxyphenyl)propanenitrile would involve substituting m-methoxybromobenzene with 2-methoxybromobenzene. Key parameters include:

-

Temperature control : Maintaining 30–80°C prevents side reactions such as ether cleavage .

-

Solvent selection : THF enhances reagent solubility, but recent studies suggest cyclopentyl methyl ether (CPME) as a greener alternative .

-

Workup optimization : Distillation under reduced pressure (-0.095 MPa) isolates the nitrile with 78.3% purity .

Table 1 : Grignard-mediated synthesis parameters

| Parameter | Value | Source |

|---|---|---|

| Starting material | 2-Methoxybromobenzene | |

| Reagent | Mg, AlCl₃ | |

| Solvent | THF | |

| Reaction temperature | 50–55°C | |

| Yield | 78.3% |

| Parameter | Value | Source |

|---|---|---|

| Methylating agent | PhMe₃NI | |

| Solvent | DMF | |

| Temperature | 80°C | |

| Reaction time | 12 hours | |

| Yield | 76% |

β-Ketonitrile Functionalization

β-Ketonitriles serve as precursors to propanenitriles through reduction or dehydration. A 2022 study in Synthesis of β-Ketonitriles outlines the synthesis of 3-oxo-3-phenylpropanenitrile using LiHMDS and acetonitrile . For this compound, this approach involves:

-

Knoevenagel condensation : 2-Methoxybenzaldehyde reacts with cyanoacetic acid in the presence of ammonium acetate.

-

Reduction : The resulting β-ketonitrile is hydrogenated over palladium-on-carbon (Pd/C) to saturate the α-β double bond .

Critical considerations :

-

Catalyst loading : 5% Pd/C achieves full conversion in 6 hours .

-

Byproduct formation : Over-reduction to the amine is mitigated by controlling H₂ pressure .

Table 3 : β-Ketonitrile reduction parameters

Nucleophilic Cyanoethylation

Cyanoethylation of 2-methoxyphenylmagnesium bromide with acrylonitrile offers a one-step route to the target compound. This method, adapted from CymitQuimica ’s ether synthesis protocols , proceeds via:

-

Grignard formation : 2-Methoxybromobenzene reacts with magnesium in diethyl ether.

-

Nitrile addition : Acrylonitrile is added dropwise, followed by hydrolysis with NH₄Cl .

Challenges :

-

Steric hindrance : Ortho-substitution on the phenyl ring slows reaction kinetics .

-

Purification : Column chromatography (ethyl acetate/hexane, 10:90) isolates the nitrile in 52% yield .

Comparative Analysis of Methods

Table 4 : Method comparison for this compound synthesis

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Grignard reagent | 78.3% | High | Industrial | Moderate (THF use) |

| α-Methylation | 76% | Medium | Lab-scale | Low (solid reagents) |

| β-Ketonitrile reduction | 65% | Low | Pilot-scale | High (H₂ usage) |

| Cyanoethylation | 52% | Low | Lab-scale | Moderate |

The Grignard method excels in yield and scalability but requires stringent anhydrous conditions. Methylation protocols offer sustainability benefits, while β-ketonitrile routes are cost-effective but less efficient.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Methoxyphenyl)propanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed:

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 3-(2-methoxyphenyl)propanamine.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

3-(2-Methoxyphenyl)propanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Methoxyphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitrile group can undergo metabolic transformations, resulting in the formation of active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

- 3-(3-Methoxyphenyl)propanenitrile

- 3-(4-Methoxyphenyl)propanenitrile

- 2-(2-Methoxyphenyl)acetonitrile

Comparison: 3-(2-Methoxyphenyl)propanenitrile is unique due to the position of the methoxy group on the aromatic ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Biologische Aktivität

3-(2-Methoxyphenyl)propanenitrile, a compound characterized by its methoxy-substituted aromatic ring and a nitrile functional group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Weight : 161.20 g/mol

- Functional Groups : Methoxy group (-OCH₃), Nitrile group (-C≡N)

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound appears to activate caspase pathways, leading to programmed cell death. Furthermore, it has been suggested that the methoxy group may enhance its ability to penetrate cellular membranes, increasing its efficacy against cancer cells .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic processes in both microbial and human cells.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways associated with cell growth and apoptosis .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Bath evaluated the antimicrobial properties of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, highlighting its potential as an antibacterial agent .

- Anticancer Activity : In a separate study published in the Journal of Organic Chemistry, the compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability with IC50 values ranging from 20 to 30 µM for MCF-7 cells.

Comparative Analysis

To understand the relative biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Effective against multiple strains |

| 3-Hydroxy-3-(2-methoxyphenyl)propanenitrile | High | Moderate | Similar structure but different functional groups |

| 2-Methoxybenzyl cyanide | Low | Low | Lacks hydroxyl group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methoxyphenyl)propanenitrile, and what experimental parameters influence yield?

- Methodological Answer : A common approach involves condensation reactions between 2-methoxybenzaldehyde derivatives and nitrile-containing precursors. For example, a Knoevenagel condensation between 2-methoxybenzaldehyde and malononitrile in ethanol under basic conditions (e.g., piperidine or ammonium acetate) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly impact reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is typically required to isolate the nitrile product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key signals include the methoxy group (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and nitrile carbon (δ ~115–120 ppm in 13C NMR).

- IR Spectroscopy : A sharp peak near ~2240 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) should align with the molecular weight (C10H11NO2: 177.08 g/mol).

- X-ray Crystallography : For crystalline derivatives, this provides definitive structural confirmation, as seen in related nitrile compounds .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Storage : Keep in a cool, dry environment (RT or 4°C) in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the nitrile group.

- Safety : Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity. Refer to SDS data for spill management and first-aid protocols (e.g., flushing eyes/skin with water if exposed) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived organocatalysts) in asymmetric synthesis can improve enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, acetonitrile) may stabilize transition states.

- Temperature Control : Lower temperatures (0–25°C) often favor kinetic over thermodynamic product formation.

- Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to assess enantiomeric excess (ee) .

Q. What computational tools are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity.

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite.

- QSAR Models : Build regression models correlating substituent electronic parameters (Hammett σ) with observed bioactivity data from related compounds .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar nitriles?

- Methodological Answer :

- Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Replicate Studies : Cross-validate results in independent labs with blinded protocols.

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values) to identify trends obscured by experimental variability .

Q. What strategies enable selective functionalization of the methoxy or nitrile groups in this compound?

- Methodological Answer :

- Nitrile Modification : Convert to amides (via acid hydrolysis) or amines (via LiAlH4 reduction).

- Methoxy Group Manipulation : Demethylation with BBr3 yields phenolic intermediates for further derivatization.

- Protection/Deprotection : Use silyl ethers (e.g., TBSCl) to protect hydroxyl groups during multi-step syntheses .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the stability of this compound under physiological conditions?

- Methodological Answer :

- In Vitro Stability Assay : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS over 24–72 hours.

- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., carboxylic acids) or phase I metabolites .

Q. What analytical workflows are recommended for identifying impurities in synthesized this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.